molecular formula C7H9ClN2O B570357 2-Chloro-4-isopropoxypyrimidine CAS No. 1250967-81-7

2-Chloro-4-isopropoxypyrimidine

Cat. No.: B570357
CAS No.: 1250967-81-7
M. Wt: 172.612
InChI Key: NWKPCTJWFJSBAY-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 4 on the pyrimidine ring. It has a molecular formula of C7H9ClN2O and a molecular weight of 172.61 g/mol .

Scientific Research Applications

2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:

Future Directions

While specific future directions for 2-Chloro-4-isopropoxypyrimidine were not found, research in the field of pyrimidines is ongoing. For instance, there are developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there could be potential for further exploration and application of this compound in similar areas.

Mechanism of Action

Mode of Action:

The compound likely exerts its effects through several mechanisms:

Action Environment:

Environmental factors (e.g., pH, temperature, humidity) may influence the compound’s efficacy and stability. For instance, stability under acidic conditions might be crucial for oral formulations.

: Cuartas, V., Aragón-Muriel, A., Liscano, Y., Polo-Cerón, D., Crespo-Ortiz, M. P., Quiroga, J., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23530–23541. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2-Chloro-4-methoxypyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-4-ethoxypyrimidine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group at position 4.

Uniqueness: 2-Chloro-4-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropoxy group can influence the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

2-chloro-4-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPCTJWFJSBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloropyrimidine (5.0 g, 34 mmol) in 2-propanol (84 mL) was added Cs2CO3 (12 g, 37 mmol) and the mixture was stirred at rt for 16 h. The reaction was then heated to 65° C. for 3 h, after which time the reaction was filtered and concentrated. Purification on silica using a gradient solvent system of 0-10% EtOAc/Hexanes furnished 2-chloro-4-(propan-2-yloxy)pyrimidine (2.4 g, 41%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.23 (d, J=5.7, 1H), 6.56 (d, J=5.7, 1H), 5.38 (hept, J=6.2, 1H), 1.34 (d, J=6.2, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One

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